molecular formula C15H22O B100234 alpha-Sinensal CAS No. 17909-77-2

alpha-Sinensal

Cat. No.: B100234
CAS No.: 17909-77-2
M. Wt: 218.33 g/mol
InChI Key: PFSTYGCNVAVZBK-JQGMZEBDSA-N
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Description

alpha-Sinensal: . It is a naturally occurring compound found in the essential oils of citrus fruits, particularly sweet oranges (Citrus sinensis). This compound is known for its characteristic citrus aroma and is used in various applications, including flavoring, fragrance, and potentially in medicinal contexts.

Chemical Reactions Analysis

Types of Reactions: alpha-Sinensal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple double bonds and the aldehyde functional group in its structure.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur at the double bonds or the aldehyde group, using reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, alpha-Sinensal is used as a precursor for the synthesis of other complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: this compound has shown potential in biological and medicinal research due to its antioxidant and antimicrobial properties. It is being studied for its potential use in treating various diseases and as a natural preservative in pharmaceuticals .

Industry: In the industrial sector, this compound is widely used in the flavor and fragrance industry. Its pleasant citrus aroma makes it a popular choice for flavoring food and beverages, as well as in perfumes and cosmetics .

Comparison with Similar Compounds

    beta-Sinensal: Another sesquiterpenoid with a similar structure but different stereochemistry.

    Limonene: A monoterpene found in citrus oils, known for its strong citrus aroma.

    Citral: A monoterpenoid with a lemon scent, used in flavoring and fragrance.

Uniqueness of alpha-Sinensal: this compound is unique due to its specific arrangement of double bonds and the presence of an aldehyde group, which contribute to its distinct chemical reactivity and biological activity. Its combination of antioxidant and antimicrobial properties, along with its pleasant aroma, makes it a versatile compound in various applications .

Properties

IUPAC Name

(2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,8-9,11-12H,1,6-7,10H2,2-4H3/b13-8+,14-9+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSTYGCNVAVZBK-JQGMZEBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C=C)CCC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C/C=C(\C)/C=C)/CC/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063655, DTXSID90884997
Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-
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Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)-
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Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

180.00 °C. @ 1.00 mm Hg
Record name alpha-Sinensal
Source Human Metabolome Database (HMDB)
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CAS No.

17909-77-2, 4955-32-2
Record name α-Sinensal
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Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-
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Record name alpha-Sinensal
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Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)-
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Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-
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Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E,E)-2,6,10-trimethyldodeca-2,6,9,11-tetraen-1-al
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Record name SINENSAL, ALPHA-
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Record name alpha-Sinensal
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URL http://www.hmdb.ca/metabolites/HMDB0038215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of α-sinensal in citrus fruits?

A1: α-Sinensal is a sesquiterpene aroma compound that contributes significantly to the unique aroma profiles of various citrus species. [] It is particularly notable for its fresh, sweet orange flavor. []

Q2: How does the presence of α-sinensal vary among different citrus species and hybrids?

A2: Research suggests that α-sinensal production can be influenced by hybridization and varies across citrus species. For instance:

  • Grapefruit: Canned grapefruit juice exhibited α-sinensal as one of its most intense aroma components. []
  • Somatic Hybrids: In a study on citrus somatic hybrids, α-sinensal was surprisingly found in the peel of a hybrid but was absent in the peels of both parent species. [] This suggests that hybridization can lead to the emergence of novel aroma profiles.
  • Mandarin Hybrids: Interestingly, somatic hybrids with mandarin (cv. willow leaf) as a common parent showed a consistent pattern of aroma changes. This included a decrease in sesquiterpenes, suggesting a potential influence of the mandarin parent on the production of α-sinensal and other related compounds. []
  • Limau (Citrus amblycarpa Hassk. Ochse): This native Citrus species from West Java contains α-sinensal as a key fragrance compound, particularly in its fruit extracts. []

Q3: Is there a way to enhance the production of desirable aroma compounds like α-sinensal in citrus fruits?

A3: Yes, research is being conducted to understand and potentially manipulate the biosynthesis of aroma compounds in citrus. The isolation of the gene Cstps1, responsible for encoding valencene synthase, provides a potential tool for enhancing the production of valencene. [] Since valencene is a precursor to α-sinensal, manipulating the Cstps1 gene could indirectly impact α-sinensal levels.

Q4: Beyond its aroma, are there any other potential benefits of α-sinensal?

A4: While research on the specific benefits of α-sinensal is limited, its presence alongside other beneficial compounds in citrus fruits like Limau (Citrus amblycarpa Hassk. Ochse) suggests potential applications. [] Limau fruits, rich in antioxidants and aromatic compounds like α-sinensal, are recognized for their functional food properties. [] Further research is needed to fully understand the potential health benefits of α-sinensal.

Q5: Are there analytical techniques to identify and quantify α-sinensal in citrus samples?

A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying volatile compounds, including α-sinensal, in complex mixtures like citrus extracts. [, , , ] This technique helps researchers understand the aroma profiles of various citrus species and hybrids.

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